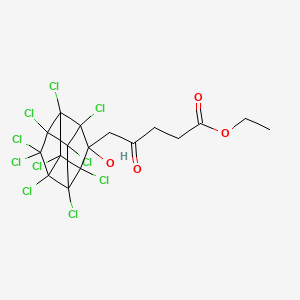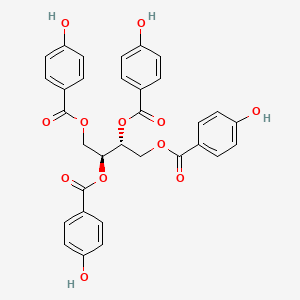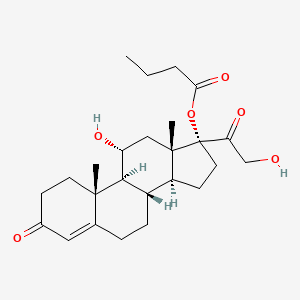
Butirato de hidrocortisona
Descripción general
Descripción
El butirato de hidrocortisona es un corticosteroide utilizado principalmente por sus propiedades antiinflamatorias e inmunosupresoras. Se emplea comúnmente en el tratamiento de manifestaciones inflamatorias y pruriginosas de dermatosis que responden a corticosteroides . Este compuesto es un derivado de la hidrocortisona, que es un glucocorticoide natural producido por la corteza adrenal .
Aplicaciones Científicas De Investigación
El butirato de hidrocortisona tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como un compuesto modelo para estudiar reacciones de esterificación e hidrólisis.
Biología: Se emplea en estudios de cultivo celular para investigar los efectos de los corticosteroides en la proliferación y diferenciación celular.
Industria: Se utiliza en la formulación de cremas tópicas y ungüentos por sus propiedades antiinflamatorias.
Mecanismo De Acción
El butirato de hidrocortisona ejerce sus efectos uniéndose al receptor de glucocorticoides citosólico. El complejo receptor-ligando luego se transloca al núcleo celular, donde se une a los elementos de respuesta a los glucocorticoides en las regiones promotoras de los genes diana. Esta unión modula la transcripción de genes involucrados en las respuestas inflamatorias e inmunitarias, lo que lleva a una reducción de la producción de citocinas proinflamatorias y otros mediadores .
Análisis Bioquímico
Biochemical Properties
Hydrocortisone butyrate interacts with various biomolecules in the body. It binds to the cytosolic glucocorticoid receptor . After binding, the receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes . This interaction plays a crucial role in its biochemical reactions.
Cellular Effects
Hydrocortisone butyrate has significant effects on various types of cells and cellular processes. It influences cell function by reducing inflammation, itching, and redness . It also impacts cell signaling pathways, gene expression, and cellular metabolism . For instance, it suppresses cell-mediated immunity by inhibiting genes that code for cytokines .
Molecular Mechanism
The molecular mechanism of action of Hydrocortisone butyrate involves binding interactions with biomolecules and changes in gene expression. After binding to the cytosolic glucocorticoid receptor, the receptor-ligand complex translocates into the cell nucleus . Here, it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes . This binding interaction leads to changes in gene expression, which in turn influences the biochemical reactions in the body.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Hydrocortisone butyrate change over time. It is reported that mild effects on maternal animals, such as reduced food consumption and a subsequent reduction in body weight gain, were seen at doses ≥0.6 mg/kg/day
Dosage Effects in Animal Models
The effects of Hydrocortisone butyrate vary with different dosages in animal models. For instance, mild effects on maternal animals, such as reduced food consumption and a subsequent reduction in body weight gain, were seen at doses ≥0.6 mg/kg/day
Metabolic Pathways
Hydrocortisone butyrate is involved in various metabolic pathways. It is primarily metabolized in the liver via CYP3A4 . After metabolism, corticosteroids are excreted by the kidneys . Some of the topical corticosteroids and their metabolites are also excreted into the bile .
Transport and Distribution
Hydrocortisone butyrate is transported and distributed within cells and tissues. It is possible that this medication will be absorbed from the skin into the bloodstream
Subcellular Localization
After binding to the cytosolic glucocorticoid receptor, the receptor-ligand complex translocates itself into the cell nucleus This suggests that Hydrocortisone butyrate may be localized in the cell nucleus
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La preparación del butirato de hidrocortisona implica la esterificación de la hidrocortisona con ácido butírico. La reacción típicamente requiere la presencia de un catalizador ácido fuerte, como el ácido sulfúrico, y se lleva a cabo bajo condiciones de reflujo para asegurar la esterificación completa . La reacción se puede resumir de la siguiente manera:
Hidrocortisone+Ácido ButíricoH2SO4{_svg_4}Butirato de Hidrocortisona+Agua
Métodos de producción industrial: En entornos industriales, la producción de this compound se escala utilizando reactores de flujo continuo para mantener condiciones de reacción consistentes y mejorar el rendimiento. El proceso implica el uso de gel de sílice como material de soporte para facilitar la reacción de esterificación y mejorar la pureza del producto .
Análisis De Reacciones Químicas
Tipos de reacciones: El butirato de hidrocortisona experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Los grupos hidroxilo en el this compound se pueden oxidar para formar cetonas o ácidos carboxílicos.
Reducción: Los grupos carbonilo se pueden reducir a grupos hidroxilo utilizando agentes reductores como el borohidruro de sodio.
Sustitución: El grupo éster puede sufrir hidrólisis para revertirse a hidrocortisona y ácido butírico en condiciones ácidas o básicas.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio o trióxido de cromo en medio ácido.
Reducción: Borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Ácido clorhídrico o hidróxido de sodio para la hidrólisis.
Principales productos formados:
Oxidación: Formación de cetonas o ácidos carboxílicos.
Reducción: Formación de derivados hidroxilo.
Sustitución: Reversión a hidrocortisona y ácido butírico.
Comparación Con Compuestos Similares
El butirato de hidrocortisona se compara con otros corticosteroides como:
- Acetato de hidrocortisona
- Valerato de betametasona
- Acetonida de triamcinolona
Unicidad: El this compound es único debido a su estructura no fluorada, que reduce el riesgo de efectos secundarios como la atrofia cutánea y la rosácea en comparación con los corticosteroides fluorados . Además, tiene un perfil de seguridad favorable y es eficaz en el tratamiento de una variedad de afecciones cutáneas inflamatorias .
Compuestos similares:
- Acetato de hidrocortisona
- Valerato de betametasona
- Acetonida de triamcinolona
- Acetonida de fluocinolona
Propiedades
IUPAC Name |
[11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O6/c1-4-5-21(30)31-25(20(29)14-26)11-9-18-17-7-6-15-12-16(27)8-10-23(15,2)22(17)19(28)13-24(18,25)3/h12,17-19,22,26,28H,4-11,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCQMVFGOVHVNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13609-67-1 | |
| Record name | 11β,17,21-trihydroxypregn-4-ene-3,20-dione 17-butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.707 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


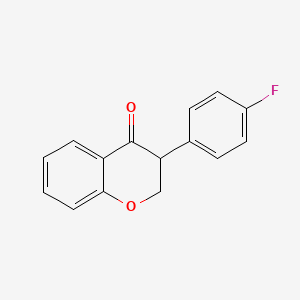

![6-(7-Methoxy-2-trifluoromethylpyrazolo[1,5-a]pyridin-4-yl)-5-methyl-4,5-dihydro-2H-pyridazin-3-one](/img/structure/B1673371.png)
![3-[(4-Pyridin-2-yl-1,3-thiazol-2-yl)amino]phenol](/img/structure/B1673373.png)
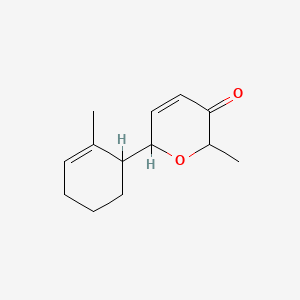
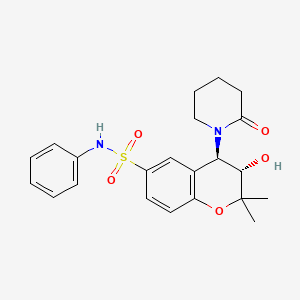
![2-[[2-[[4-ethoxy-3-(5-methyl-4-oxo-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-2-yl)phenyl]sulfonyl-methylamino]acetyl]-methylamino]-N,N-dimethylacetamide](/img/structure/B1673376.png)


![(2S)-2-[(2S)-2-amino-3-(2-methylbut-3-en-2-yloxy)propanoyl]-1-[(2R,3S)-2,3-diamino-2-[(2S,3R)-4-(4,5-dihydro-1,3-thiazol-2-yl)-3-methyl-4-oxobutan-2-yl]-5-methylhexanoyl]-3-(2-iminoacetyl)pyrrolidine-2-carbaldehyde](/img/structure/B1673379.png)

